molecular formula C13H12O2 B1472914 Methyl 2-(cyclopropylethynyl)benzoate CAS No. 1357469-11-4

Methyl 2-(cyclopropylethynyl)benzoate

Cat. No. B1472914
M. Wt: 200.23 g/mol
InChI Key: QRJBAJLVMSZHQD-UHFFFAOYSA-N
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Description

“Methyl 2-(cyclopropylethynyl)benzoate” is a chemical compound with the formula C13H12O2 . It is a derivative of methyl benzoate, which is a colorless liquid that is poorly soluble in water, but miscible with organic solvents .


Chemical Reactions Analysis

The specific chemical reactions involving “Methyl 2-(cyclopropylethynyl)benzoate” are not clearly mentioned in the search results .

Scientific Research Applications

Cyclization Reactions in Synthesis

Methyl 2-(cyclopropylethynyl)benzoate has been used in cyclization reactions to synthesize various compounds. For example, it was involved in a study where Cy2NH·HX improved the cyclization reactions of o-(alk-1-ynyl)benzoates with CuX2 (X = Cl, Br) to synthesize 4-haloisocoumarins and 5-bromo-2-pyrone. Methyl 2-(2-phenylethynyl)benzoate, a related compound, showed enhanced yields in the presence of Cy2NH·HCl, indicating the potential of methyl 2-(cyclopropylethynyl)benzoate in similar reactions (Liang, Xie, & Li, 2007).

Crystal Engineering and Phase Transition

Methyl 2-(carbazol-9-yl)benzoate, a similar compound, exhibited unique properties in crystal engineering, undergoing a phase transition under high pressure. It transformed from a Z′ = 8 structure to a Z′ = 2 structure, demonstrating the potential of related benzoates like methyl 2-(cyclopropylethynyl)benzoate in studying structural phase transitions under varying conditions (Johnstone et al., 2010).

Synthetic Versatility in Organic Synthesis

Methyl 2-formyl benzoate, a variant of the compound, is highlighted for its versatility as a precursor in organic synthesis. It has a range of pharmacological activities and is an important structure for developing new bioactive molecules, indicating a similar potential for methyl 2-(cyclopropylethynyl)benzoate (Farooq & Ngaini, 2019).

Conductive Polymers in Energy Storage

Cyclopentadithiophene and methyl-2,5-dibromobenzoate, a compound related to methyl 2-(cyclopropylethynyl)benzoate, have been used in synthesizing conductive polymers. These polymers were then applied as binders in lithium-ion battery anodes, suggesting potential applications of methyl 2-(cyclopropylethynyl)benzoate in energy storage technologies (Wang et al., 2017).

Safety And Hazards

“Methyl 2-(cyclopropylethynyl)benzoate” is considered a combustible liquid and is harmful if swallowed . It is also harmful to aquatic life . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces, not eating, drinking, or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 2-(2-cyclopropylethynyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-15-13(14)12-5-3-2-4-11(12)9-8-10-6-7-10/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJBAJLVMSZHQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C#CC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(cyclopropylethynyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
B Huang, L Ma, G Qiu - Tetrahedron Letters, 2017 - Elsevier
A metal-free route involving a sequential reaction of 2-alknylbenzoate and aryl-1,2-diamine is described for the generation of 2-(quinoxalin-2-yl)benzoate. The sequential reaction …
Number of citations: 7 www.sciencedirect.com
ST Yuan, YH Wang, JB Liu, G Qiu - Advanced Synthesis & …, 2017 - Wiley Online Library
A neighbouring ester group‐participated diketonization of o‐alkynylbenzoate is described here for the synthesis of benzil‐o‐carboxylate. Application of the resulting benzil‐o‐…
Number of citations: 28 onlinelibrary.wiley.com
F Curti, M Tiecco, V Pirovano… - European Journal of …, 2019 - Wiley Online Library
In this paper, we describe the use of p‐TSA based Deep Eutectic Solvents (DESs) as alternative environmental‐friendly “active” solvents for the microwave‐mediated synthesis of 6‐…
K Norseeda, N Chaisan… - The Journal of …, 2019 - ACS Publications
4-Chloroisocoumarins can be conveniently prepared from 2-alkynylaryloate esters via the activation of alkynes by electrophilic chlorine, generated in situ from N-chlorosuccinimide (…
Number of citations: 17 pubs.acs.org
Y Ma, X Cao, B Yu - Carbohydrate research, 2013 - Elsevier
Three trisaccharides, one pentasaccharide, and one heptasaccharide, namely α-d-GalA-(1→2)-α-l-Rha-(1→4)-β-d-GalA-OC 3 H 7 (1), α-l-Rha-(1→4)-α-d-GalA-(1→4)-β-d-GalA-OC 3 H …
Number of citations: 18 www.sciencedirect.com
C Gao, S Nakao, SA Blum - The Journal of Organic Chemistry, 2020 - ACS Publications
In contrast to previously reported borylative heterocyclization methods, a reaction here proceeds without air-free techniques to access synthetically useful borylated thiophenes, …
Number of citations: 17 pubs.acs.org

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